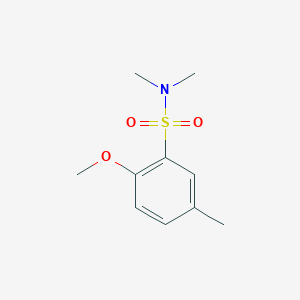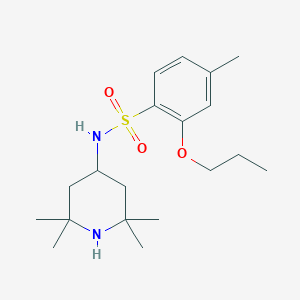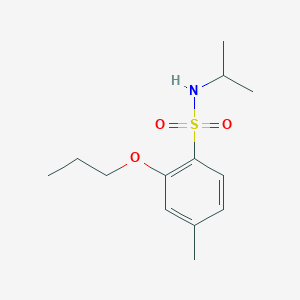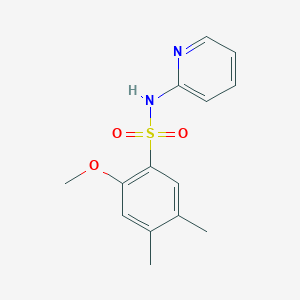
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide, also known as EDBS, is a sulfonamide compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. EDBS is a white solid that is soluble in organic solvents and has a molecular weight of 329.42 g/mol. In
作用機序
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate and protons. This mechanism of action has been confirmed by X-ray crystallography studies.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has been shown to have a high affinity for carbonic anhydrase II, which is found in the cytoplasm of many cells. Inhibition of carbonic anhydrase II has been shown to have anti-tumor effects, as well as potential applications in the treatment of glaucoma and epilepsy.
実験室実験の利点と制限
One advantage of N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide is its high affinity for carbonic anhydrase II, which makes it a potent inhibitor of the enzyme. However, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has not been extensively studied in vivo, which limits its potential applications in the development of new drugs.
将来の方向性
Future research on N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide could focus on improving its solubility in aqueous solutions, as well as studying its in vivo effects. In addition, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide could be used as a starting point for the development of new carbonic anhydrase inhibitors with improved pharmacological properties. Finally, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide could be studied for its potential applications in the treatment of other diseases, such as osteoporosis and Alzheimer's disease, which have been linked to carbonic anhydrase activity.
合成法
The synthesis of N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide involves the reaction of 2-ethoxyaniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place at room temperature and yields N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide as a white solid in good yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has been studied for its potential applications in medicinal chemistry, specifically as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and certain cancers.
特性
製品名 |
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-16-8-6-5-7-15(16)17-21(18,19)14-10-9-12(2)13(3)11-14/h5-11,17H,4H2,1-3H3 |
InChIキー |
WGYGBJRNLINQGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C |
正規SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)







![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)


